molecular formula C16H18O2 B11868599 1-(Benzyloxy)-4-(ethoxymethyl)benzene CAS No. 501650-32-4

1-(Benzyloxy)-4-(ethoxymethyl)benzene

Cat. No.: B11868599
CAS No.: 501650-32-4
M. Wt: 242.31 g/mol
InChI Key: MCQXUJXNSPRJNK-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(ethoxymethyl)benzene is an organic compound with the molecular formula C16H18O2. It is a derivative of benzene, featuring both benzyloxy and ethoxymethyl functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzyloxy)-4-(ethoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting benzyloxybenzyl alcohol is then reacted with ethyl iodide under basic conditions to introduce the ethoxymethyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-4-(ethoxymethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-(Benzyloxy)-4-(ethoxymethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-(ethoxymethyl)benzene involves its interaction with various molecular targets. The benzyloxy and ethoxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzyloxy)-4-methylbenzene: Lacks the ethoxymethyl group, leading to different reactivity and applications.

    1-(Ethoxymethyl)-4-methylbenzene: Lacks the benzyloxy group, affecting its chemical properties and uses.

Properties

CAS No.

501650-32-4

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

1-(ethoxymethyl)-4-phenylmethoxybenzene

InChI

InChI=1S/C16H18O2/c1-2-17-12-15-8-10-16(11-9-15)18-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3

InChI Key

MCQXUJXNSPRJNK-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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